3,5-Dimethoxy-benzyl-hydrazin

Übersicht

Beschreibung

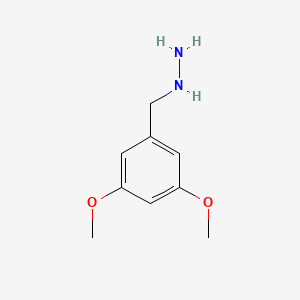

3,5-Dimethoxy-benzyl-hydrazine is an organic compound characterized by the presence of two methoxy groups attached to a benzene ring and a hydrazine functional group

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,5-Dimethoxy-benzyl-hydrazine has been explored for its potential therapeutic effects. It serves as a precursor for synthesizing 1,3,5-triazine derivatives, which have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable efficacy to standard antibiotics like ampicillin.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (10) | Staphylococcus aureus | Comparable to ampicillin |

| (16) | Escherichia coli | Comparable to ampicillin |

| (25) | Staphylococcus aureus | Comparable to ampicillin |

| (30) | Escherichia coli | Comparable to ampicillin |

Organic Synthesis

The compound is utilized as a building block in the synthesis of various biologically relevant organic molecules. Its derivatives can undergo multiple transformations such as cycloaddition reactions and multicomponent one-pot reactions. These synthetic routes have been optimized using microwave irradiation to achieve high yields and purity.

Analytical Chemistry

In analytical applications, derivatives of 3,5-Dimethoxy-benzyl-hydrazine are employed as chiral stationary phases in chromatography. This application is crucial for the separation and analysis of enantiomers in pharmaceutical compounds.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several hydrazone derivatives synthesized from 3,5-Dimethoxy-benzyl-hydrazine. The results indicated significant antibacterial activity against various strains with MIC values reaching as low as 1.56 µg/mL for Klebsiella pneumoniae and 0.39 µg/mL for Escherichia coli.

Table 2: Antibacterial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| IIIc | Klebsiella pneumoniae | 1.56 |

| IIIa | Escherichia coli | 0.39 |

| IIIe | Salmonella paratyphi | 0.78 |

Case Study 2: Synthesis and Characterization

Research has demonstrated the synthesis of benzoyl hydrazones incorporating the 4-hydroxy-3,5-dimethoxy phenyl ring. The biological activities of these compounds were assessed through molecular modeling studies, revealing promising interactions with target enzymes relevant to neurodegenerative diseases .

Wirkmechanismus

Target of Action

Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones .

Mode of Action

The compound, being a hydrazine derivative, likely interacts with its targets through nucleophilic reactions . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group in aldehydes or ketones . This results in the formation of oximes or hydrazones .

Biochemical Pathways

The formation of oximes and hydrazones can have various downstream effects, depending on the specific aldehyde or ketone that the hydrazine derivative reacts with .

Result of Action

The molecular and cellular effects of 3,5-Dimethoxy-benzyl-hydrazine’s action would depend on the specific targets it interacts with. The formation of oximes and hydrazones could potentially alter the function of the target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Dimethoxy-benzyl-hydrazine .

Biochemische Analyse

Biochemical Properties

3,5-Dimethoxy-benzyl-hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with biomolecules such as enzymes and proteins can influence their activity and stability. For instance, 3,5-Dimethoxy-benzyl-hydrazine can act as a nucleophile, reacting with electrophilic centers in enzymes, potentially leading to enzyme inhibition or modification .

Cellular Effects

The effects of 3,5-Dimethoxy-benzyl-hydrazine on cellular processes are diverse. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. Studies have shown that 3,5-Dimethoxy-benzyl-hydrazine can affect the proliferation and differentiation of various cell types, including cancer cells . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites, which can have downstream effects on cell function and viability .

Molecular Mechanism

At the molecular level, 3,5-Dimethoxy-benzyl-hydrazine exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s hydrazine moiety allows it to participate in redox reactions, which can influence the oxidative state of cells and affect gene expression . Additionally, 3,5-Dimethoxy-benzyl-hydrazine can interact with DNA and RNA, potentially leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethoxy-benzyl-hydrazine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethoxy-benzyl-hydrazine can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,5-Dimethoxy-benzyl-hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress and damage to cellular components . Threshold effects are also important to consider, as they can help determine the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

3,5-Dimethoxy-benzyl-hydrazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3,5-Dimethoxy-benzyl-hydrazine within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3,5-Dimethoxy-benzyl-hydrazine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-benzyl-hydrazine typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethoxy-benzyl-hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethoxy-benzyl-hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzyl hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Azides, nitroso derivatives.

Reduction: Amines, reduced hydrazine derivatives.

Substitution: Substituted benzyl hydrazines.

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dimethoxy-benzyl-hydrazine

- 3,5-Dimethoxy-phenyl-hydrazine

- 3,5-Dimethoxy-benzyl-amine

Comparison: 3,5-Dimethoxy-benzyl-hydrazine is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays.

Biologische Aktivität

3,5-Dimethoxy-benzyl-hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects on various biological targets.

Synthesis

The synthesis of 3,5-Dimethoxy-benzyl-hydrazine typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine derivatives. This method has been explored in various studies, leading to the development of hydrazone derivatives that exhibit diverse biological activities.

Antioxidant Activity

Research indicates that hydrazone compounds derived from 3,5-dimethoxybenzaldehyde possess significant antioxidant properties. In a study evaluating the antioxidant capacity using the β-carotene-linoleic acid and ABTS cation radical scavenging assays, several synthesized compounds demonstrated notable activity:

| Compound | β-Carotene-Linoleic Acid Scavenging Activity | ABTS Cation Radical Scavenging Activity |

|---|---|---|

| 7j | High | Moderate |

| 7e | Moderate | High |

| 7m | Moderate | High |

These findings suggest that compounds based on 3,5-Dimethoxy-benzyl-hydrazine could be promising candidates for developing antioxidant therapies .

Enzyme Inhibition

The enzyme inhibition properties of 3,5-Dimethoxy-benzyl-hydrazine have been investigated with respect to various enzymes critical in neurological disorders. Notably, the compound exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease treatment.

| Enzyme | Inhibition Activity (IC50 µM) |

|---|---|

| Acetylcholinesterase | 45.6 |

| Butyrylcholinesterase | 50.2 |

These results indicate that 3,5-Dimethoxy-benzyl-hydrazine could play a role in the development of anti-Alzheimer's drugs by targeting cholinergic dysfunctions .

Case Studies

One notable case study involved the application of derivatives of 3,5-Dimethoxy-benzyl-hydrazine in treating neurodegenerative diseases. The study highlighted the compound's ability to cross the blood-brain barrier and exert neuroprotective effects through its antioxidant and enzyme inhibitory activities. The molecular docking studies further elucidated the binding interactions between the compound and target enzymes at an atomic level, providing insights into its mechanism of action .

Molecular Modeling Studies

Molecular docking studies have been pivotal in understanding how 3,5-Dimethoxy-benzyl-hydrazine interacts with biological targets. These studies revealed that the compound forms stable complexes with AChE and BChE, suggesting a competitive inhibition mechanism that could be exploited for drug design.

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-3-7(6-11-10)4-9(5-8)13-2/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMHZIZPJZFOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606204 | |

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887596-61-4 | |

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.